molecular formula C9H5BrClNO B2378120 5-bromo-2-chloro-1H-indole-3-carbaldehyde CAS No. 535923-43-4

5-bromo-2-chloro-1H-indole-3-carbaldehyde

Cat. No.: B2378120
CAS No.: 535923-43-4
M. Wt: 258.5
InChI Key: FZBYTBFQYOWVCS-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-1H-indole-3-carbaldehyde is a chemical compound with the linear formula C9H5BrClNO . It has a molecular weight of 258.5 . It is a solid substance with a melting point between 260 - 261 degrees .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H5BrClNO/c10-5-1-2-8-6(3-5)7(4-13)9(11)12-8/h1-4,12H . This code provides a specific description of the compound’s molecular structure.


Chemical Reactions Analysis

This compound and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They play a significant role in multicomponent reactions (MCRs), which offer access to complex molecules .


Physical and Chemical Properties Analysis

As mentioned earlier, this compound is a solid substance with a melting point between 260 - 261 degrees . It has a molecular weight of 258.5 .

Scientific Research Applications

Crystallographic Studies

5-Bromo-1H-indole-3-carbaldehyde and related compounds have been investigated in crystallographic studies. Ali et al. (2005) explored the hydrogen bonds and ribbon-like structures in 5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone (Ali, H. M., Halim, S. N. A., & Ng, S., 2005).

Molecular Interactions and Thermal Analysis

Barakat et al. (2017) studied the intermolecular interactions and thermal properties of a compound derived from 5-bromo-1H-indole-3-carbaldehyde (Barakat, A. et al., 2017).

Synthesis and Antibacterial Activities

Carrasco et al. (2020) synthesized and characterized indole-3-carbaldehyde semicarbazone derivatives, assessing their in vitro antibacterial activities (Carrasco, F. et al., 2020).

Heterocyclic Compound Formation

Vikrishchuk et al. (2019) detailed the formation of new heterocyclic compounds from reactions involving 1-alkyl-2-chloro-1H-indole-3-carbaldehydes (Vikrishchuk, N. I. et al., 2019).

Isolation from Marine Sources

McKay et al. (2002) isolated a bisindole alkaloid, among other compounds, from a marine sponge, which included indole-3-carbaldehyde derivatives (McKay, M. et al., 2002).

Application in Synthesis of Organic Compounds

Attaby et al. (2007) explored the synthesis, reactions, and biological activity of 4(1H-Indol-3-yl)-2-Thioxopyridine derivatives, involving 1H-indole-3-carbaldehyde (Attaby, F., Ramla, M., & Gouda, E. M., 2007).

Safety and Hazards

The compound is associated with several hazard codes: H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The use of 5-bromo-2-chloro-1H-indole-3-carbaldehyde in multicomponent reactions (MCRs) is a promising area of research . These reactions are high-yielding, operationally friendly, time- and cost-effective , making them an attractive method for the synthesis of complex molecules.

Properties

IUPAC Name

5-bromo-2-chloro-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO/c10-5-1-2-8-6(3-5)7(4-13)9(11)12-8/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBYTBFQYOWVCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=C(N2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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